molecular formula C25H18ClN5O2S3 B2425187 2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide CAS No. 670273-40-2

2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

Cat. No.: B2425187
CAS No.: 670273-40-2
M. Wt: 552.08
InChI Key: RZOIAHFCDLAYRR-UHFFFAOYSA-N
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Description

2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C25H18ClN5O2S3 and its molecular weight is 552.08. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Compounds related to 2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide have been studied for their antibacterial properties. Desai et al. (2008) synthesized and evaluated similar compounds for antibacterial activity against both gram-positive and gram-negative bacteria, including S. aureus and E. coli, finding moderate to good activity Desai, Shah, Bhavsar, & Saxena, 2008.

Antitumor Activity

Hafez & El-Gazzar (2017) synthesized a series of novel derivatives including this compound and evaluated them for antitumor activity. They reported potent anticancer activity against various human cancer cell lines, such as breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) Hafez & El-Gazzar, 2017.

Enzyme Inhibition

Gangjee et al. (1996, 1997) synthesized derivatives related to this compound as potential inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in cancer and bacterial growth. These compounds showed promise as antitumor and antibacterial agents Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996; Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1997.

Glutaminase Inhibition

Shukla et al. (2012) explored derivatives as inhibitors of kidney-type glutaminase (GLS), a potential target for cancer therapy. Their studies revealed that some analogs exhibited potent inhibition and attenuated the growth of human lymphoma cells Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012.

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN5O2S3/c1-2-12-31-23(33)20-18(15-8-10-17(26)11-9-15)13-34-22(20)29-25(31)35-14-19(32)27-24-28-21(30-36-24)16-6-4-3-5-7-16/h2-11,13H,1,12,14H2,(H,27,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOIAHFCDLAYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=NC(=NS3)C4=CC=CC=C4)SC=C2C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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